molecular formula C12H21BrN2O2Si B8196725 (S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B8196725
M. Wt: 333.30 g/mol
InChI Key: DHGLKPROYHHUMN-VIFPVBQESA-N
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Description

(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: is a complex organic compound characterized by its bromine and silyl ether functional groups. This compound belongs to the pyrazolo[5,1-b][1,3]oxazine class, which is known for its diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyrazolo[5,1-b][1,3]oxazine derivatives.

  • Bromination: Bromination of the pyrazolo[5,1-b][1,3]oxazine core is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods:

  • Batch Processing: Large-scale synthesis often employs batch processing to ensure consistency and quality.

  • Purification: Purification steps include recrystallization or column chromatography to achieve high purity levels.

Chemical Reactions Analysis

(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: undergoes various chemical reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the bromine site using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, aqueous conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: NaN3, KI, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of azides or iodides.

Scientific Research Applications

This compound has significant applications in various fields:

  • Chemistry: Used as an intermediate in organic synthesis and as a protecting group in complex molecule construction.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and chemical reagents.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors, leading to biological responses.

  • Pathways Involved: The exact pathways depend on the biological context but may include signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: is unique due to its specific functional groups and structural features. Similar compounds include:

  • Pyrazolo[5,1-b][1,3]oxazine derivatives: These compounds share the core structure but may have different substituents.

  • Brominated pyrazolines: Compounds with bromine atoms in different positions or on different heterocycles.

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Properties

IUPAC Name

[(6S)-3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl]oxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN2O2Si/c1-12(2,3)18(4,5)17-9-7-15-11(16-8-9)10(13)6-14-15/h6,9H,7-8H2,1-5H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGLKPROYHHUMN-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CN2C(=C(C=N2)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CN2C(=C(C=N2)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN2O2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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